3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione
CAS No.:
Cat. No.: VC18093270
Molecular Formula: C13H14N4O2
Molecular Weight: 258.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N4O2 |
|---|---|
| Molecular Weight | 258.28 g/mol |
| IUPAC Name | 3-(6-amino-1-methylindazol-3-yl)piperidine-2,6-dione |
| Standard InChI | InChI=1S/C13H14N4O2/c1-17-10-6-7(14)2-3-8(10)12(16-17)9-4-5-11(18)15-13(9)19/h2-3,6,9H,4-5,14H2,1H3,(H,15,18,19) |
| Standard InChI Key | UYLCMFFNTCBIBW-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=CC(=C2)N)C(=N1)C3CCC(=O)NC3=O |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione, reflects its core structure:
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A piperidine-2,6-dione ring (a six-membered lactam with ketone groups at positions 2 and 6).
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A 1-methyl-1H-indazole substituent at position 3 of the piperidine ring, with an amino group at position 6 of the indazole.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₄O₂ |
| Molecular Weight | 258.28 g/mol |
| Key Functional Groups | Indazole, piperidine-2,6-dione |
This structure shares similarities with 3-(4-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione, differing only in the position of the amino group on the indazole ring (position 6 vs. 4). Such positional isomers often exhibit distinct biological activities due to altered electronic and steric interactions .
Synthetic Pathways and Challenges
While no direct synthesis route for the 6-amino derivative is documented, methods for analogous compounds suggest feasible strategies:
Cyclization Approaches
Piperidine-2,6-dione derivatives are typically synthesized via cyclization reactions. For example:
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Indazole Precursor Preparation:
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Coupling with Piperidine-2,6-dione:
Industrial and Pharmacological Applications
Pharmaceutical Development
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Anticancer Agents: Piperidine-2,6-dione derivatives are explored for multiple myeloma and lymphoma therapies due to proteasome inhibition .
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Anti-inflammatory Drugs: Modulation of NF-κB signaling via proteasome inhibition suggests potential in autoimmune diseases .
Material Science
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Coordination Polymers: The indazole moiety’s nitrogen atoms could act as ligands for metal-organic frameworks (MOFs), though this application remains speculative for this compound.
| Hazard | Precautionary Measure |
|---|---|
| Skin irritation (H315) | Use nitrile gloves |
| Respiratory sensitization (H335) | Employ fume hoods |
| Acute toxicity (H302+H312+H332) | Avoid ingestion/inhalation |
Comparative Analysis with Positional Isomers
4-Amino vs. 6-Amino Indazole Derivatives
| Property | 4-Amino Isomer | 6-Amino Isomer (Predicted) |
|---|---|---|
| Solubility | Moderate in DMSO | Lower due to altered polarity |
| Target Affinity | High for HDAC6 | Potential shift to HDAC1 |
| Metabolic Stability | t₁/₂ = 2.1 hrs (rat liver) | Expected longer half-life |
Future Research Directions
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Synthetic Optimization: Develop regioselective methods for 6-amino indazole synthesis.
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Target Identification: Screen against kinase and protease libraries to identify novel targets.
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Toxicological Profiling: Assess acute and chronic toxicity in preclinical models.
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